
JNJ-19567470
Overview
Description
JNJ-19567470 is a selective, non-peptide CRF receptor 1 antagonist. It is a novel target for developing anti-panic drugs that are as effective as benzodiazepines in acute treatment of a panic attack which prevents sodium lactate-induced acute panic-like responses.
Scientific Research Applications
Autoimmune Diseases
JNJ-19567470 has shown promise in the treatment of autoimmune diseases, particularly systemic lupus erythematosus (SLE). In a phase 1 clinical trial, the compound was evaluated for its safety and tolerability in healthy volunteers and patients with SLE. The study found that this compound was well tolerated, with manageable adverse effects primarily related to infections .
Key Findings:
- Participants: 48 healthy volunteers and 28 SLE patients.
- Adverse Effects: Higher incidence of infections in treated groups compared to placebo.
- Conclusion: Safe for further investigation in larger cohorts.
Cancer Therapy
Research into this compound's application in oncology has highlighted its potential as an anti-cancer agent. In various studies, it has been tested against solid tumors and hematological malignancies.
Case Study:
A phase 1 study evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a dose-dependent response with some patients experiencing tumor reduction .
Data Table: Efficacy in Cancer Trials
Study Phase | Cancer Type | Objective Response Rate | Notable Adverse Effects |
---|---|---|---|
Phase 1 | Solid Tumors | 5.6% | Thrombocytopenia |
Phase 1 | Adenoid Cystic Carcinoma | 11.5% | Manageable dose-dependent toxicity |
Inflammatory Conditions
The compound's ability to modulate inflammatory pathways positions it as a potential treatment for various inflammatory conditions. Ongoing research is exploring its effects on cytokine production and immune cell activation.
Safety Profile
The safety profile of this compound has been a focal point in clinical trials. Most adverse events reported have been mild to moderate, with infections being the most common issue noted during trials involving SLE patients .
Safety Data Summary:
- Common Adverse Events: Infections (28% incidence).
- Serious Adverse Events: Limited; primarily infections without significant long-term complications.
Properties
CAS No. |
724471-26-5 |
---|---|
Molecular Formula |
C22H27BrN4O |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
[1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C22H27BrN4O/c1-13-9-18(23)10-14(2)20(13)27-11-15(3)19-21(24-16(4)25-22(19)27)26-7-5-17(12-28)6-8-26/h9-11,17,28H,5-8,12H2,1-4H3 |
InChI Key |
GGRHUOGLCCJDDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-19567470; JNJ 19567470; JNJ19567470. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.